1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one
Description
General Overview of Phenylpropanoids and Related Phytochemicals in Scientific Discourse
Phenylpropanoids represent a large and diverse family of organic compounds produced by plants. wikipedia.org Their biosynthesis originates from the amino acids phenylalanine and tyrosine through the shikimate pathway. wikipedia.orgfrontiersin.org The name "phenylpropanoid" is derived from the structure of coumaric acid, a key intermediate that possesses a six-carbon aromatic phenyl group and a three-carbon propene tail. wikipedia.org This pathway is a prolific source of natural products, giving rise to over 8,000 distinct metabolites. frontiersin.org Major classes of compounds derived from this pathway include flavonoids, isoflavonoids, lignols (which are precursors to lignin), coumarins, stilbenes, and various phenolic acids. wikipedia.orgnih.gov
In the plant kingdom, phenylpropanoids fulfill critical functions. They are essential for structural integrity, forming polymers like lignin (B12514952) and suberin that provide stability and protection against damage from wounding or drought. wikipedia.orgfrontiersin.org Furthermore, they play a central role in the plant's defense mechanisms against both biotic and abiotic stresses. nih.govfrontiersin.org These compounds can act as a physical or chemical barrier to deter herbivores and pathogens and offer protection from the harmful effects of ultraviolet (UV) radiation. wikipedia.orgfrontiersin.orgnih.gov Phenylpropanoids also function as signaling molecules in plant-microbe interactions, such as legume nodulation, and mediate plant-pollinator relationships by contributing to floral pigments and scents. wikipedia.orgfrontiersin.org The academic interest in these compounds has expanded to human health, with studies investigating their potential as antioxidants and anti-inflammatory agents. frontiersin.orgnih.gov
Historical Context and Early Research Trajectories of 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one
Specific historical records detailing the discovery and early research of this compound are limited in scientific literature. Much of the initial work appears to be centered on its identification as a naturally occurring phytochemical. Its presence has been documented in organisms such as the lipstick plant (Aeschynanthus bracteatus) and the golden larch (Pseudolarix amabilis), indicating that early research likely involved isolation and structural elucidation from these natural sources. nih.gov
The compound is cataloged in chemical and metabolomic databases, with the PubChem database entry created on January 25, 2006. nih.gov It is categorized as an aromatic ketone. nih.govebi.ac.uk According to a literature review noted in the Human Metabolome Database (HMDB), very few scientific articles had been published specifically on this compound as of 2012. hmdb.ca Its detection in fruits, though not quantified, has led to suggestions of its potential use as a biomarker for the consumption of certain foods. hmdb.ca Early research, therefore, was not characterized by extensive investigation into its biological activity but rather by its foundational chemical characterization and identification in nature.
Current Research Landscape and Emerging Academic Trends for this compound
The current research landscape for this compound is primarily situated within broader academic trends focusing on phytochemicals. While dedicated studies on this specific ketone are not abundant, its investigation is implicitly part of larger research fields such as metabolomics, natural product chemistry, and the analysis of complex biopolymers like lignin.
Emerging trends suggest that compounds like this compound are of interest in several areas:
Metabolomic Studies: As analytical techniques become more sensitive, there is a growing effort to identify and quantify minor phytochemicals in foods and plants. The presence of this compound in fruits suggests its relevance in food science and metabolomic profiling to understand dietary composition. hmdb.ca
Lignin Chemistry: Research into structurally related compounds provides a potential avenue for future studies. For instance, the analysis of 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (B3052940), a type of Hibbert ketone, is relevant to understanding the structure of lignin, a complex polymer found in plant cell walls. nih.gov This suggests that this compound could be studied in the context of biomass and biorefinery research, where breaking down lignin is a key challenge.
Bioactivity Screening: The extensive research into the biological activities of flavonoids and other phenylpropanoids creates a precedent for investigating this compound. frontiersin.orgnih.gov It is plausible that this compound is included in large-scale screening programs to assess the antioxidant, anti-inflammatory, or other potential therapeutic properties of natural product libraries.
Unaddressed Research Questions and Future Directions for this compound Studies
The limited body of specific research on this compound leaves many questions unanswered, presenting clear opportunities for future investigation.
Key areas for future research include:
Biosynthetic Pathway: The precise enzymatic reactions that produce this compound within the broader phenylpropanoid pathway have not been fully elucidated. Identifying the specific enzymes and regulatory mechanisms would be a significant contribution to plant biochemistry.
Biological Function in Plants: While found in certain plant species, its physiological role remains unknown. nih.gov Future studies could explore whether it functions in plant defense, acts as a signaling molecule, serves as a metabolic intermediate, or accumulates as a metabolic endpoint.
Comprehensive Bioactivity Profile: A systematic investigation into the biological activities of the pure compound is a critical next step. Research could focus on its potential antioxidant, antimicrobial, or anti-inflammatory properties, which are common among phenylpropanoids. nih.gov Furthermore, exploring its effects in neurological contexts, similar to research on other hydroxyphenyl-propanol derivatives, could be a novel research direction. nih.gov
Quantitative Distribution: Although detected in fruits, its concentration and prevalence across a wide variety of plant tissues and food sources have not been systematically quantified. hmdb.ca Such data would be valuable for dietary assessments and understanding its ecological distribution.
Metabolism and Bioavailability: Should this compound be consumed by humans, its metabolic fate is unknown. Research into its absorption, metabolism, and excretion would be necessary to understand its potential impact.
Chemical Synthesis and Derivatization: The development of efficient and scalable synthetic routes would facilitate further biological research by providing a reliable source of the compound. It would also enable the creation of structural analogs for structure-activity relationship (SAR) studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-3-(4-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMBZQCJSOFJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720602 | |
| Record name | 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29515-28-4 | |
| Record name | 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies for 1 Hydroxy 3 4 Hydroxyphenyl Propan 2 One
Distribution of 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one in Biological Systems
The presence of this compound in various biological systems is not widely documented in scientific literature. However, data on structurally related compounds provide context for its potential distribution. The key distinction of this compound is its α-hydroxy ketone functional group, which differentiates it from more commonly cited isomers like 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one and the parent ketone 1-(4-hydroxyphenyl)propan-2-one.
Identification in Plant Species and Botanical Families (e.g., Xanthocercis zambesiaca, Quercus coccifera, maple syrup)
Direct identification of this compound in the specified plant sources is limited. Research into the chemical constituents of these plants has identified related, but structurally distinct, compounds.
Xanthocercis zambesiaca : Phytochemical analysis of Xanthocercis zambesiaca has led to the isolation of 3-(4-Hydroxyphenyl)propan-2-one. medchemexpress.com This compound is the parent ketone and lacks the C-1 hydroxyl group present in this compound.
Quercus coccifera and Maple Syrup : Extensive studies on the phytochemical profiles of oak species and maple syrup have identified numerous phenolic compounds, but this compound has not been reported as a constituent. nih.gov
Other Plant Sources : While the target compound is elusive, a structurally similar methoxylated analog, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (B3052940) , has been reported in Tarenna attenuata. nih.gov Another isomer, 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one , has been detected in unspecified fruits and reported in plants such as Aeschynanthus bracteatus and Pseudolarix amabilis. hmdb.canih.govfoodb.ca
The following table summarizes the natural occurrence of compounds structurally related to this compound.
| Compound Name | Plant Source(s) | Relationship to Target Compound |
| 3-(4-Hydroxyphenyl)propan-2-one | Xanthocercis zambesiaca | Parent ketone (lacks C-1 hydroxyl group) |
| 1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one | Tarenna attenuata | Methoxylated analog |
| 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one | Aeschynanthus bracteatus, Pseudolarix amabilis | Isomer (ketone and hydroxyl groups are at C-1 and C-3, respectively) |
Presence in Microbial Sources and Fungal Metabolites
There is currently no direct scientific evidence to confirm the production of this compound as a metabolite from microbial or fungal sources. The microbial metabolism of related phenolic compounds, such as flavan-3-ols, is known to produce various phenylpropanoids, including diphenylpropan-2-ols and 3-(4-hydroxyphenyl)propionic acid, but not the specific ketone . rsc.orgnih.gov
Detection in Animal Tissues and Secretions (excluding human)
The detection of this compound in animal tissues or secretions has not been specifically reported. However, metabolic pathways for similar substances suggest its potential as a transient metabolite. For instance, the metabolism of amphetamine is known to produce 4-hydroxyphenylacetone (B1242247) (also known as 1-(4-hydroxyphenyl)propan-2-one), the parent ketone of the target compound. wikipedia.org Furthermore, studies on the metabolism of the smoke flavouring ketone 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats show that it is metabolized into corresponding alcohol (propanol) derivatives. nih.gov These metabolic routes, involving hydroxylation and ketone reduction, are common for phenylpropanoids, but direct evidence for the formation of this compound in animals remains to be established. nih.gov
Advanced Extraction and Isolation Techniques for this compound from Complex Matrices
While specific protocols for this compound are not available due to its limited reported occurrences, standard methodologies for isolating polar phenolic compounds from natural sources are applicable. These methods focus on exploiting the compound's physicochemical properties, such as its polarity imparted by two hydroxyl groups and a ketone group.
Solvent-Based Extraction Optimization Strategies
The initial step in isolating phenolic compounds from a complex biological matrix (e.g., plant tissue) is typically solvent extraction. The choice of solvent is critical and is optimized based on the polarity of the target compound.
Initial Extraction : Maceration or Soxhlet extraction of the dried and powdered source material (e.g., plant leaves or wood) is performed with a series of solvents of increasing polarity. A common sequence starts with a non-polar solvent like hexane (B92381) to remove lipids and waxes, followed by solvents of intermediate polarity like ethyl acetate (B1210297), and finally a highly polar solvent like methanol (B129727) or an ethanol (B145695)/water mixture. Due to its polar nature, this compound would be expected to show good solubility in moderately polar to polar solvents.
Liquid-Liquid Partitioning : The crude extract obtained is often subjected to liquid-liquid partitioning to achieve a preliminary fractionation. For instance, a methanol extract could be suspended in water and partitioned against ethyl acetate. The target compound would likely distribute into the ethyl acetate phase.
Chromatographic Separation Methods for this compound Enrichment
Following initial extraction, chromatographic techniques are essential for the enrichment and final purification of the target compound.
Flash Column Chromatography : This is a primary tool for separating the components of the crude extract. The extract is adsorbed onto a solid support like silica (B1680970) gel and eluted with a solvent gradient, typically a mix of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). protocols.io Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest.
High-Performance Liquid Chromatography (HPLC) : For final purification, preparative or semi-preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The elution is monitored with a detector, such as a UV detector set to the absorbance maximum of the phenylpropanoid (around 280 nm).
The general workflow for isolation is summarized in the table below.
| Step | Technique | Purpose | Typical Solvents/Materials |
| 1. Extraction | Maceration / Soxhlet | Obtain a crude extract from the source material. | Hexane, Ethyl Acetate, Methanol, Ethanol/Water |
| 2. Fractionation | Liquid-Liquid Partitioning | Separate compounds based on polarity. | Water, Ethyl Acetate, Butanol |
| 3. Preliminary Separation | Flash Column Chromatography | Isolate fractions enriched with the target compound. | Silica Gel, Hexane/Ethyl Acetate gradient |
| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | Achieve high purity of the target compound. | C18 Column, Water/Acetonitrile or Water/Methanol gradient |
An in-depth examination of the chemical compound this compound reveals its connection to a class of naturally occurring phenolic structures. While direct evidence for the natural occurrence of this specific ketone is limited, related compounds are found in the plant kingdom. For instance, the structurally similar 3-(4-hydroxyphenyl)propan-2-one has been identified and extracted from the heartwood of Xanthocercis zambesiaca. medchemexpress.com The methodologies for isolating and purifying such phenolic compounds are well-established, employing advanced analytical and preparative techniques to achieve high yields and purity.
2 Isolation Methodologies for this compound
The isolation of this compound from natural sources or crude synthetic mixtures relies on modern chromatographic techniques. The choice of method depends on the scale of the separation, the complexity of the mixture, and the desired purity of the final product.
1 Preparative HPLC and UPLC Approaches
Preparative High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the high-resolution separation and purification of individual phenolic compounds from complex extracts. mdpi.com These methods utilize high-pressure pumps to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the compounds between the two phases.
For a polar compound like this compound, reversed-phase (RP) chromatography is typically the method of choice. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, commonly water and a less polar organic solvent like acetonitrile or methanol. sielc.com By gradually increasing the proportion of the organic solvent, compounds are eluted in order of increasing hydrophobicity. UPLC systems, which use smaller particle sizes (sub-2 µm) in the column, offer faster separations and higher resolution compared to traditional HPLC. sielc.com
Table 1: Illustrative HPLC/UPLC Parameters for Phenolic Compound Isolation
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 | Provides a nonpolar stationary phase for effective separation of polar analytes. |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Allows for the sequential elution of compounds with varying polarities. |
| Acid Modifier | Phosphoric Acid or Formic Acid (0.1%) | Improves peak shape and resolution; Formic acid is used for MS-compatibility. sielc.com |
| Flow Rate | Variable (dependent on column diameter) | Optimized to balance separation time and resolution. |
| Detection | UV (e.g., 280 nm) or Mass Spectrometry (MS) | Monitors the elution of compounds for fraction collection. |
| Scale | Preparative | Designed for isolating larger quantities of the compound (milligrams to grams). |
2 Countercurrent Chromatography for Large-Scale Isolation
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby avoiding irreversible adsorption of the sample and degradation of sensitive compounds. mdpi.com This technique, particularly in its high-speed (HSCCC) and high-performance (HPCCC) versions, is exceptionally well-suited for the preparative-scale separation of natural products, including phenolic compounds. nih.govnih.govresearchgate.net
The process involves a biphasic solvent system, where one liquid phase is held stationary in the column by centrifugal force while the other liquid phase is pumped through it. mdpi.com The separation occurs based on the differential partition coefficients of the sample components between the two immiscible liquid phases. The selection of an appropriate two-phase solvent system is critical for a successful separation. nih.gov Systems based on n-hexane, ethyl acetate, methanol, and water are commonly employed for separating phenolic compounds of varying polarities. mdpi.comnih.govnih.gov
Table 2: Common Biphasic Solvent Systems for CCC Separation of Phenolic Compounds
| Solvent System Composition (v/v/v/v) | Target Compounds | Reference |
| n-Hexane/Ethyl Acetate/Methanol/Water (5:15:4:7) | Phenolic acids, Myricetin | nih.gov |
| n-Hexane/Ethyl Acetate/Methanol/Water (1:5:1:5) | Flavonols | nih.gov |
| n-Hexane/Ethyl Acetate/Methanol/Water (1:6:3:4) | Phenolic Glycosides | mdpi.com |
3 Supercritical Fluid Extraction (SFE) Applications
Supercritical Fluid Extraction (SFE) is recognized as a green and efficient technology for the extraction of bioactive compounds from natural materials. nih.govnih.gov The technique most commonly uses carbon dioxide (CO₂) as the supercritical fluid because of its mild critical temperature (31.1 °C) and pressure (73.8 bar), low toxicity, and non-flammability. nih.gov In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse into the solid matrix like a gas and dissolve compounds like a liquid.
Since CO₂ is nonpolar, its efficiency for extracting polar phenolic compounds like this compound is limited. To overcome this, a polar co-solvent, or modifier, such as ethanol or methanol, is often added to the supercritical CO₂. thieme-connect.commdpi.commdpi.com This addition increases the polarity of the fluid, significantly enhancing the extraction yield of phenolic compounds. mdpi.com The extraction efficiency is influenced by several parameters, including temperature, pressure, CO₂ flow rate, and the percentage of the co-solvent. mdpi.com
Table 3: SFE Parameters for Phenolic Compound Extraction
| Parameter | Range/Value | Influence on Extraction |
| Temperature (°C) | 40 - 80 | Affects solvent density and analyte vapor pressure; higher temperatures can risk degradation. nih.govmdpi.com |
| Pressure (bar) | 150 - 400 | Primarily influences the density and solvating power of the supercritical fluid. nih.gov |
| Co-solvent (%) | 5 - 20% Ethanol or Methanol | Increases the polarity of the supercritical fluid to enhance the solubility of polar compounds. mdpi.commdpi.com |
| CO₂ Flow Rate ( g/min ) | Variable | Affects the kinetics of the extraction process. mdpi.com |
3 Crystallization and Purification Protocols for High Purity this compound
Following extraction and initial chromatographic separation, crystallization is a crucial final step to obtain this compound in high purity. Recrystallization is a standard laboratory technique used to purify solid compounds based on differences in solubility.
The process typically involves dissolving the crude solid in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. The choice of solvent is critical; the compound should be highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for purifying phenolic compounds include ethanol, methanol, acetone, water, or mixtures thereof. orgsyn.orgprotocols.io
Once the compound is fully dissolved, the hot solution may be treated with activated or decolorizing charcoal to adsorb colored impurities. orgsyn.org The solution is then filtered while hot to remove the charcoal and any insoluble impurities. Subsequently, the filtrate is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals. Impurities, being present in lower concentrations, tend to remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum. protocols.io
Table 4: General Protocol for Recrystallization
| Step | Procedure | Purpose |
| 1. Solvent Selection | Test solubility of the crude product in various solvents at different temperatures. | Identify a solvent where the compound is soluble when hot but insoluble when cold. |
| 2. Dissolution | Dissolve the crude compound in a minimum amount of the selected hot solvent. | Create a saturated solution to maximize yield upon cooling. |
| 3. Decolorization | (Optional) Add a small amount of activated charcoal to the hot solution. | Remove colored impurities through adsorption. orgsyn.org |
| 4. Hot Filtration | Filter the hot solution through a pre-warmed funnel. | Remove insoluble impurities and charcoal. |
| 5. Crystallization | Allow the filtrate to cool slowly to room temperature, then in an ice bath. | Induce the formation of well-defined, pure crystals. orgsyn.org |
| 6. Isolation & Washing | Collect the crystals by filtration and wash with a small portion of cold solvent. | Separate the pure solid from the impurity-containing mother liquor. orgsyn.org |
| 7. Drying | Dry the crystals in an oven or under vacuum. | Remove residual solvent. protocols.io |
Synthetic Methodologies and Chemical Synthesis of 1 Hydroxy 3 4 Hydroxyphenyl Propan 2 One
Retrosynthetic Analysis and Strategic Disconnections for 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com This process involves breaking bonds, known as disconnections, which correspond to reliable chemical reactions performed in the forward, synthetic direction. amazonaws.comyoutube.com For this compound, a key disconnection is at the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group, suggesting an aldol-type condensation. Another strategic disconnection can be made at the ether linkage if a protecting group strategy is envisioned for the phenolic hydroxyl group. amazonaws.com Functional group interconversions (FGIs) are also crucial, for instance, the conversion of a nitro group to an amine, which can then be transformed into a hydroxyl group. youtube.com
The primary goal is to simplify the structure into recognizable and readily available precursors. icj-e.org In the case of this compound, this analysis often leads back to starting materials like 4-hydroxyphenol or its derivatives. amazonaws.com
Total Synthesis Approaches to this compound
The total synthesis of this compound can be achieved through several routes, each with its own set of advantages and challenges.
Classical Organic Synthesis Routes
Classical synthesis methods often involve multi-step sequences. A common approach begins with the acylation of a protected phenol (B47542) derivative. For instance, the reaction of 4-aminophenol (B1666318) with methyl acrylate (B77674) can yield intermediates that, after several steps, lead to the desired propanone structure. nih.gov Another classical method is the Claisen-Schmidt condensation, which can be used to form the carbon skeleton of related chalcone (B49325) structures. researchgate.net These routes may require the use of protecting groups to prevent unwanted side reactions with the hydroxyl groups. deanfrancispress.com The choice of reagents and reaction conditions is critical to ensure high yields and avoid the formation of isomeric byproducts. assets-servd.host
Palladium-Catalyzed Coupling Reactions in Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their efficiency and functional group tolerance. nobelprize.org Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the formation of carbon-carbon bonds under relatively mild conditions. nobelprize.orgyoutube.comyoutube.com In the context of synthesizing this compound, a palladium catalyst could be used to couple a protected 4-halophenol with a suitable three-carbon building block. libretexts.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org The use of polyethylene (B3416737) glycol (PEG) as a support and phase transfer catalyst can enable these reactions to be carried out in aqueous media, enhancing their environmental friendliness. mdpi.org
Table 1: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) |
| Suzuki Coupling | Organoboron compound and organic halide | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand |
| Heck Reaction | Alkene and aryl or vinyl halide | Pd(OAc)₂, P(o-tolyl)₃ |
| Sonogashira Coupling | Terminal alkyne and aryl or vinyl halide | Pd catalyst, Cu(I) cocatalyst |
This table was generated based on data from multiple sources. nobelprize.orgyoutube.comyoutube.comlibretexts.org
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable processes. nih.gov Enzymes can be used to perform specific transformations, such as stereoselective reductions or hydrolyses, under mild conditions. metu.edu.tr For the synthesis of this compound, an enzyme could be employed to selectively hydrolyze an ester precursor or to asymmetrically reduce a ketone. nih.govmetu.edu.tr This approach can lead to high enantiomeric purity, which is often a challenge in purely chemical syntheses. The development of robust enzymes through methods like ancestral sequence reconstruction can further enhance the efficiency of these processes. nih.gov
Semi-Synthetic Transformations of Natural Precursors to this compound
Semi-synthesis utilizes naturally occurring compounds as starting materials, modifying them chemically to produce the target molecule. This can be an economically and environmentally attractive approach. nih.gov For this compound, potential natural precursors could include lignin-derived phenolic compounds like guaiacylacetone (1-(4-hydroxy-3-methoxyphenyl)propan-2-one). nih.govchemeo.com Chemical modification of such precursors, for example, through demethylation, can lead to the desired product. The use of renewable feedstocks is a key aspect of this strategy. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comjetir.org Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents. nih.govinstituteofsustainabilitystudies.com In the synthesis of this compound, these principles can be applied in several ways:
Catalysis: Utilizing catalytic reagents, such as palladium catalysts or enzymes, in small amounts is preferable to using stoichiometric reagents. nih.govresearchgate.net
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. researchgate.net The use of polyethylene glycol (PEG) can facilitate reactions in water. mdpi.org
Renewable Feedstocks: Employing starting materials derived from renewable sources, such as biomass, aligns with green chemistry goals. nih.govgreenchemistry-toolkit.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. instituteofsustainabilitystudies.com
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.
Optimization of Reaction Conditions and Yields for this compound
The synthesis of this compound, a compound of interest for various research applications, has been approached through several synthetic methodologies. Optimization of reaction parameters is crucial for maximizing yield and purity. This section explores the key factors influencing the synthesis and the resulting yields under different conditions.
While specific, detailed research focusing exclusively on the optimization of the synthesis of this compound is limited in publicly accessible literature, general principles of related syntheses can be applied. The primary route for synthesizing similar aryl-3-hydroxypropanones involves a hydroacylation-based approach. This methodology is adaptable for the creation of a variety of C9 platform chemicals derived from biomass. lidsen.com
A general synthetic pathway involves the reaction of a protected catechol with an appropriate silyl-functionalized propanone, followed by deprotection and purification steps. The optimization of such a multi-step synthesis requires careful consideration of catalyst, solvent, temperature, and reaction time for each step.
The purification of these compounds is typically achieved through flash column chromatography. lidsen.com The choice of solvent system for chromatography is critical for the effective separation of the desired product from byproducts and unreacted starting materials. For example, a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) is often employed. lidsen.com
Below is a data table summarizing the yields of structurally related aryl-3-hydroxypropanones, which can serve as a reference for the expected yield of this compound under optimized conditions.
| Compound Name | Yield (%) |
| 3-Hydroxy-1-(4-methoxyphenyl)propan-1-one | 59% lidsen.com |
| 1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one | 76% lidsen.com |
| 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | 54% lidsen.com |
This table presents yields for compounds structurally related to this compound, as detailed in available research. lidsen.com The specific yield for the target compound is not explicitly reported in the cited literature.
Further research is necessary to establish the optimal conditions for the synthesis of this compound and to develop a comprehensive understanding of the factors that govern its yield. This would involve a systematic investigation of various catalysts, solvent systems, temperature profiles, and reactant concentrations.
Structural Modification, Derivatization, and Structure Activity Relationship Sar Studies of 1 Hydroxy 3 4 Hydroxyphenyl Propan 2 One
Design Principles for 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one Analogs
The design of analogs of this compound is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. Key strategies often involve the modification of the phenolic hydroxyl groups, the aliphatic hydroxyl group, and the aromatic ring system. The primary goals of these modifications are to explore the impact of lipophilicity, hydrogen bonding capacity, and steric bulk on the compound's interaction with biological targets.
For instance, the phenolic hydroxyl group at the C4 position of the phenyl ring is a prime site for modification to modulate properties such as antioxidant activity and metabolic stability. Introducing various substituents on the aromatic ring allows for the investigation of electronic effects and steric hindrance on biological efficacy. Furthermore, derivatization of the aliphatic hydroxyl and ketone functionalities can influence the molecule's polarity and ability to form hydrogen bonds, which are crucial for target binding.
Synthesis of Novel Derivatives of this compound
The synthesis of novel derivatives of this compound is a critical step in exploring its therapeutic potential. Various synthetic strategies are employed to introduce a wide range of functional groups and structural modifications.
Ether and Ester Derivatives Synthesis
The phenolic and aliphatic hydroxyl groups of this compound are amenable to the synthesis of ether and ester derivatives. Etherification is commonly achieved through Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide or phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a variety of alkyl and aryl groups.
Esterification is typically carried out by reacting the hydroxyl groups with acyl chlorides or carboxylic anhydrides in the presence of a base catalyst. This reaction allows for the incorporation of a wide array of acyl groups, thereby modifying the lipophilicity and steric properties of the parent compound. For example, the synthesis of ester derivatives of structurally related 3-((4-hydroxyphenyl)amino)propanoic acid has been reported, highlighting the feasibility of such modifications on the 4-hydroxyphenyl moiety nih.gov.
Glycosylated Forms of this compound
Glycosylation, the attachment of sugar moieties, is a well-established strategy to enhance the water solubility, bioavailability, and biological activity of phenolic compounds. frontiersin.orgnih.gov The synthesis of glycosylated derivatives of this compound can be achieved through chemical or enzymatic methods. Chemical glycosylation often involves the reaction of a protected sugar donor, such as a glycosyl halide or trichloroacetimidate, with the hydroxyl groups of the parent compound in the presence of a suitable promoter.
Enzymatic glycosylation, utilizing glycosyltransferases, offers a highly regio- and stereoselective method for the synthesis of glycosides. This approach can lead to the formation of specific glycosidic linkages that may be crucial for biological activity. Studies on other flavonoids and phenylpropanoids have demonstrated that glycosylation can significantly impact their antioxidant and other biological properties. nsf.gov
Alkylation and Acylation Strategies
Alkylation and acylation reactions are fundamental strategies for modifying the structure of this compound. Friedel-Crafts alkylation and acylation are powerful methods for introducing alkyl and acyl groups directly onto the aromatic ring. These reactions typically employ a Lewis acid catalyst to generate a carbocation or an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction.
These modifications can significantly alter the electronic and steric properties of the phenyl ring, which can have a profound impact on the compound's biological activity. It is important to consider the directing effects of the existing hydroxyl group on the aromatic ring during these reactions.
Ring Modifications and Substitutions
Modification of the aromatic ring through the introduction of various substituents is a key strategy in SAR studies. The nature, position, and number of substituents on the phenyl ring can influence the compound's interaction with its biological target. Common modifications include the introduction of halogens, alkyl, alkoxy, and nitro groups. The synthesis of such derivatives often involves electrophilic aromatic substitution reactions on a suitably protected precursor of this compound.
Assessment of Structure-Activity Relationships (SAR) for Modified this compound Compounds
The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting derivatives are essential for elucidating the structure-activity relationship (SAR). SAR studies provide valuable insights into the key structural features required for a specific biological effect and guide the design of more potent and selective analogs.
While specific SAR data for this compound is not extensively available in the public domain, general principles can be inferred from studies on related phenolic compounds. For instance, in a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of heterocyclic substituents via hydrazone linkages led to potent and broad-spectrum antimicrobial activity nih.gov. This suggests that the nature of the substituent at the propanoic acid chain is critical for biological activity.
The following table summarizes hypothetical SAR trends based on common observations in medicinal chemistry for phenolic compounds.
| Modification | Position | Substituent Type | Expected Impact on Activity |
| Etherification | 4-OH of phenyl ring | Small alkyl chains | May increase lipophilicity and cell permeability. |
| Esterification | 1-OH or 4-OH | Acyl groups | Can act as a prodrug, improving bioavailability. |
| Glycosylation | 4-OH of phenyl ring | Monosaccharides | Likely to increase water solubility and may alter target interaction. |
| Ring Substitution | Phenyl ring | Electron-withdrawing groups | Can influence pKa of the phenolic hydroxyl and electronic interactions. |
| Ring Substitution | Phenyl ring | Electron-donating groups | May enhance antioxidant properties. |
Table 1: Hypothetical Structure-Activity Relationship Trends for this compound Derivatives
Further detailed biological evaluation of a diverse library of synthesized derivatives is necessary to establish a comprehensive SAR for this promising chemical scaffold. Such studies will be instrumental in the rational design of future analogs with optimized therapeutic properties.
Influence of Functional Groups on Biological Interactions
The phenolic hydroxyl (-OH) group on the phenyl ring is a critical determinant of the molecule's antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals, and this activity is often attributed to the hydrogen-donating ability of the hydroxyl group. The position of this group on the aromatic ring also plays a significant role in its reactivity and interaction with cellular targets. Studies on various phenolic compounds have shown that the number and location of hydroxyl groups on the flavonoid ring system are major factors governing their antioxidant capacity. nih.gov
The ketone (C=O) group and the adjacent primary alcohol (-CH2OH) group introduce polarity and potential hydrogen bonding sites. The ketone can act as a hydrogen bond acceptor, while the alcohol can act as both a donor and an acceptor. These interactions are fundamental for the binding of small molecules to the active sites of enzymes and receptors. For instance, the hydroxyl group on a phenyl-based ligand can form hydrogen bonds with specific amino acid residues, such as glutamic acid and arginine, within a protein's binding pocket. nih.gov The relative orientation of these functional groups is crucial for establishing a stable and effective interaction with a biological target.
Alterations to these functional groups would be expected to significantly impact biological activity. For example, methylation or esterification of the phenolic hydroxyl group would likely reduce its antioxidant potential by impeding its hydrogen-donating ability. Similarly, reduction of the ketone to a secondary alcohol would introduce a new chiral center and alter the molecule's electronic and steric properties, potentially leading to different biological effects. The structure-activity relationships of various phenolic and aniline compounds have demonstrated that the type, number, and position of functional groups are key to their biological activities. researchgate.net
Stereochemical Considerations and Their Impact on Activity
This compound possesses a single chiral center at the carbon atom bearing the primary hydroxyl group (C1), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-one and (S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-one.
While specific studies isolating and evaluating the biological activities of the individual enantiomers of this compound are not extensively reported in the literature, the principles of stereochemistry in pharmacology suggest that they are likely to exhibit different biological activities. Biological systems, such as enzymes and receptors, are themselves chiral and can therefore interact differently with each enantiomer. This can lead to variations in potency, efficacy, and even the nature of the biological response.
The significance of stereochemistry is well-documented for many compounds. For example, the enzymatic reduction of ketones to produce chiral alcohols is a highly stereoselective process, indicating that enzymes can readily distinguish between different spatial arrangements of atoms around a carbonyl group. researchgate.netusm.my This principle extends to the interaction of chiral molecules with their biological targets. One enantiomer may bind more favorably to a receptor or be a better substrate for an enzyme than the other.
In the context of this compound, the spatial orientation of the hydroxyl group at the chiral center could influence its ability to form hydrogen bonds within a binding site. One enantiomer might fit perfectly, leading to a strong interaction and a pronounced biological effect, while the other enantiomer may fit poorly or not at all. Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers are crucial steps in fully understanding the structure-activity relationship of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
For raspberry ketone and its derivatives, QSAR models can provide valuable insights into the structural features that are most important for a particular biological effect. A QSAR study on raspberry ketone was conducted to predict its potential toxicity. nih.govresearchgate.net This model indicated potential for cardiotoxic effects and adverse effects on reproduction. nih.gov Such predictive models are valuable for identifying potential safety concerns early in the development of new compounds.
A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, orbital energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.
For derivatives of this compound, QSAR models could be developed to predict various activities, such as antioxidant potential, enzyme inhibition, or receptor binding affinity. For instance, a QSAR analysis of phenolic antioxidants found that parameters like the heat of formation, the energy of molecular orbitals, and the number of hydroxyl groups could be used to estimate their antioxidant activities. nih.gov By understanding which descriptors are most influential, medicinal chemists can strategically modify the parent structure to optimize its biological profile.
Mechanistic Investigations of Biological Activities of 1 Hydroxy 3 4 Hydroxyphenyl Propan 2 One Strictly Excluding Clinical Human Trial Data, Dosage, Safety, Adverse Effects
In Vitro Cellular and Molecular Studies
No published in vitro studies were found that specifically investigate the cellular and molecular effects of 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one.
There is no available data from in vitro studies detailing the modulation of key cellular signaling pathways by this compound.
No research data was found regarding the specific effects of this compound on the MAPK pathway.
No research data was found concerning the ability of this compound to inhibit NF-κB signaling.
There are no available studies on the modulation of the PI3K/Akt pathway by this compound.
No in vitro studies have been published that describe the induction of apoptosis or cell cycle arrest in cell lines as a result of treatment with this compound.
Specific data on caspase activation or the engagement of the mitochondrial pathway by this compound is not present in the current scientific literature.
Induction of Apoptosis and Cell Cycle Arrest in Cell Lines
Cyclin-Dependent Kinase Inhibition
The cell cycle is a fundamental process regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs). Aberrant activation of these kinases is a hallmark of various proliferative diseases. Consequently, the inhibition of CDKs has emerged as a significant therapeutic strategy. Novel small molecule inhibitors are often investigated for their ability to antagonize specific CDKs, such as CDK1, CDK2, CDK5, CDK7, and CDK9. nih.gov
The mechanism of such inhibitors typically involves arresting the cell cycle at specific checkpoints, for instance, the S-G2 or G2-M phase, which prevents cellular proliferation. nih.gov This cell cycle arrest can subsequently trigger apoptosis, or programmed cell death, in rapidly dividing cells. nih.gov While direct studies detailing the interaction of this compound with specific CDKs are not extensively documented, the investigation of structurally similar phenolic compounds against these targets is an active area of research. The efficacy of such compounds is often evaluated in cancer cell lines, with studies measuring reductions in cell clonogenicity and the induction of apoptosis. nih.gov
Effects on Oxidative Stress Markers and Antioxidant Defense Systems in Cells
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems to neutralize them, is implicated in numerous pathological conditions. nih.gov Compounds with antioxidant properties can mitigate this stress through various mechanisms.
One of the primary antioxidant mechanisms is the direct scavenging of free radicals. The chemical structure of this compound, which contains a hydroxyphenyl group, is characteristic of many compounds known for their antioxidant properties. Phenolic structures can donate a hydrogen atom to neutralize reactive oxygen species, thereby reducing cellular damage. nih.gov
The ability of a compound to reduce ROS levels within cells is often quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA), which measures intracellular ROS production. researchgate.net Studies on various natural phenolic compounds demonstrate their capacity to significantly lower ROS levels, an effect that may contribute to their broader biological activities. researchgate.net The antioxidant activity of these compounds involves their ability to scavenge free radicals and reduce oxidative stress, potentially through interaction with specific molecular pathways. benchchem.com
Beyond direct scavenging, a crucial cellular defense mechanism against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govmdpi.com
Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes. nih.gov These include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). nih.govmdpi.com
Research on structurally related chalcones has shown that they can be potent activators of the Nrf2-ARE pathway. For example, Licochalcone E has been observed to activate the Nrf2 system and up-regulate the expression of HO-1 and NQO1. nih.gov This activation provides a more sustained antioxidant and cytoprotective effect compared to direct radical scavenging alone.
Table 1: Effects of Related Compounds on Nrf2 Pathway Activation
| Compound | Cell Line | Key Findings |
| Licochalcone E | BV2 (microglia), SH-SY5Y (neuronal) | Activated Nrf2-ARE system; increased expression of NQO1 and HO-1. nih.gov |
| Chalcone (B49325) Derivatives | PC12 (neuronal) | Triggered nuclear translocation of Nrf2; upregulated cytoprotective genes including GSH, HO-1, and NQO1. nih.gov |
Anti-Inflammatory Mechanisms in Cellular Models (e.g., macrophage lines)
Inflammation is a complex biological response mediated by immune cells like macrophages. In cellular models, such as RAW 264.7 or THP-1 macrophage-like cells, inflammation is often induced by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govnih.gov
A key feature of the inflammatory response is the production of signaling molecules called cytokines. Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), amplify the inflammatory cascade. nih.govnih.gov
Mechanistic studies on related phenylpropanoids and chalcones have demonstrated potent inhibitory effects on the production of these cytokines in LPS-stimulated macrophages. nih.govnih.gov This modulation is frequently achieved through the inhibition of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov For instance, the compound Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) was found to significantly inhibit IL-6, IL-1β, IL-8, and TNF-α in LPS-stimulated peripheral blood mononuclear cells, with its action linked to the suppression of NF-κB activation. nih.gov
Two critical enzymes involved in the inflammatory process are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov The upregulation of iNOS leads to the production of large amounts of nitric oxide (NO), while COX-2 is responsible for the synthesis of prostaglandins (B1171923) like PGE2. nih.gov Both NO and PGE2 are potent pro-inflammatory mediators.
Research on related compounds provides strong evidence for the inhibition of these enzymes as a primary anti-inflammatory mechanism. In LPS-stimulated RAW 264.7 macrophages, compounds such as Flavokawain A and 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) have been shown to significantly suppress the expression of both iNOS and COX-2. nih.govnih.gov This suppression directly results in a dose-dependent reduction in the production of NO and PGE2. nih.gov The underlying mechanism for this inhibition often involves the blockade of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov
Table 2: Effects of Related Compounds on Inflammatory Mediators in Macrophage Cell Models
| Compound | Cell Model | Effect | Mechanism |
| HHMP | RAW 264.7 | Inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression. nih.gov | Blocked phosphorylation of NF-κB and MAPK signaling pathways. nih.gov |
| Flavokawain A | RAW 264.7 | Suppressed NO and PGE2 production; inhibited iNOS and COX-2 expression. nih.gov | Blocked NF-κB, AP-1, JNK, and p38 MAPK signaling pathways. nih.gov |
| MHPAP | THP-1 | Inhibited IL-6, IL-1β, IL-8, and TNF-α production. nih.gov | Inhibited NF-κB activation. nih.gov |
Enzyme Inhibition and Activation Studies of this compound
Extensive literature searches did not yield specific studies investigating the direct enzyme inhibition or activation properties of this compound. Research on closely related phenylpropanoid structures suggests that compounds of this class can interact with various enzymes, but direct evidence for the title compound is currently unavailable.
Kinase Activity Modulation
There are no specific studies available in the scientific literature that investigate the modulation of kinase activity by this compound. Kinase activity assays are fundamental in drug discovery to determine if a compound can inhibit or activate protein kinases, which are crucial regulators of cellular signaling pathways. Such studies would typically involve incubating the compound with isolated kinases and measuring the subsequent phosphorylation of a substrate. The absence of such data means the potential for this compound to act as a kinase modulator is unknown.
Protease Inhibition
No dedicated research on the protease inhibition potential of this compound has been published. Protease inhibition assays are used to identify molecules that can block the activity of proteases, enzymes that break down proteins. These are important targets in various diseases. While other natural phenolic compounds have been explored for these effects, specific data for this compound is lacking.
Receptor Binding Assays
Specific receptor binding assays for this compound have not been reported in the available scientific literature. Receptor binding assays are critical for understanding if a compound can bind to and potentially modulate the function of cellular receptors. These experiments typically use a labeled ligand to see if the test compound can compete for the receptor's binding site. Without such studies, the affinity of this compound for any specific receptor remains uncharacterized.
Gene Expression and Proteomic Profiling in Response to this compound
No studies were found that performed gene expression or proteomic profiling to analyze the cellular response to this compound. These advanced techniques provide a broad overview of the molecular changes within a cell or organism after exposure to a compound.
RNA Sequencing and Microarray Analysis
There is no published research utilizing RNA sequencing (RNA-Seq) or microarray analysis to determine the effects of this compound on global gene expression. These technologies are powerful tools for identifying which genes are turned on or off by a particular substance, offering insights into its potential biological pathways of action.
Mass Spectrometry-Based Proteomics
No studies employing mass spectrometry-based proteomics to investigate protein level changes induced by this compound have been identified. This technique allows for the large-scale measurement of proteins and their post-translational modifications, providing a functional snapshot of the cell's response to a given stimulus. The impact of this compound on the proteome is therefore not documented.
As no specific experimental data was found for the requested compound in the specified analytical categories, data tables could not be generated.
Interaction of Raspberry Ketone with Membrane Receptors and Ion Channels
Direct evidence detailing the interaction of raspberry ketone with specific membrane receptors or ion channels is not extensively documented in the current scientific literature. However, some studies suggest indirect interactions with cell surface components and related signaling pathways.
A computational study investigating potential antiviral agents proposed that raspberry ketone could interfere with the host-virus interaction mechanism of SARS-CoV-2. semanticscholar.org The study suggested that raspberry ketone may block or disturb the binding of the viral spike protein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface. semanticscholar.orgresearchgate.net
While not a direct membrane receptor interaction, the compound's influence on metabolic and inflammatory signaling pathways, such as the Peroxisome Proliferator-Activated Receptor-α (PPAR-α) pathway, has been noted. nih.govfrontiersin.org PPAR-α is a nuclear receptor, but its activation is the result of broader signaling cascades that can be initiated by external stimuli at the cell membrane.
Microbiological and Antimicrobial Activity Mechanisms of Raspberry Ketone
Raspberry ketone has demonstrated notable antimicrobial and biofilm-inhibiting properties through various mechanisms that interfere with bacterial virulence and survival.
Raspberry ketone has been shown to inhibit the formation of biofilms by pathogenic bacteria, particularly Salmonella enterica Typhimurium. nih.govmdpi.com At higher concentrations (≥2 mg/mL), it exhibits bacteriostatic effects, inhibiting bacterial growth. nih.govmdpi.com At lower, sub-MIC concentrations (e.g., 200 µg/mL), it effectively prevents biofilm formation without significantly impacting the growth of planktonic cells. mdpi.comnih.gov
The primary mechanisms of its anti-biofilm activity against Salmonella include:
Inhibition of Amyloid Curli Production: Biofilms are often held together by amyloid fibers called curli. Proteomic and transcriptional analysis revealed that raspberry ketone significantly down-regulates the expression of the csgB and csgD genes, which are essential for the synthesis of curli. nih.govnih.govnih.gov This disruption of curli formation weakens the biofilm structure. mdpi.com
Repression of Cellulose (B213188) Deposition: Cellulose is another critical component of the extracellular polymeric substance (EPS) matrix in Salmonella biofilms. Raspberry ketone was found to repress the deposition of cellulose, further compromising the integrity of the biofilm. nih.govmdpi.com
Reduction of Motility: Bacterial motility, facilitated by flagella, is crucial for the initial stages of biofilm development. Studies have shown that raspberry ketone reduces both the swimming and swarming motility of S. typhimurium, hindering its ability to colonize surfaces. nih.gov This is achieved by targeting pathways involved in flagellar assembly. nih.gov
Metabolic Interference: Proteomic analysis indicates that raspberry ketone interferes with several key metabolic pathways necessary for biofilm development, including arginine biosynthesis and carbohydrate metabolism. nih.govnih.gov
Notably, the mechanism does not appear to involve the disruption of common quorum sensing (QS) systems in S. typhimurium. A 2023 study found that raspberry ketone treatment did not significantly alter the protein expression levels of key QS genes such as luxS, adrA, or lsrA. mdpi.com
Table 1: Mechanistic Effects of Raspberry Ketone on Salmonella Typhimurium Biofilm Formation
| Target/Mechanism | Observed Effect | Key Genes/Proteins Affected | Reference |
|---|---|---|---|
| Amyloid Curli Synthesis | Inhibited | CsgB, CsgD (Down-regulated) | nih.govnih.gov |
| Cellulose Deposition | Repressed | Mechanism not fully elucidated | nih.govmdpi.com |
| Bacterial Motility | Reduced swimming and swarming | Flagellar assembly proteins | nih.govnih.gov |
| Metabolism | Interfered with key pathways | Proteins in arginine biosynthesis and carbohydrate metabolism | nih.gov |
| Bacterial Growth | Bacteriostatic effect | N/A | nih.govmdpi.com |
The antifungal and antiviral properties of raspberry ketone have also been investigated, with some studies pointing to specific mechanisms of action.
Antifungal Mechanisms: Research indicates that raspberry ketone possesses intrinsic antifungal activity, although it is relatively modest. researchgate.netnih.gov However, its chemical structure serves as a valuable scaffold for developing more potent antifungal agents. Studies have shown that synthesizing ester derivatives of raspberry ketone can significantly enhance its antifungal efficacy. researchgate.net One study found that a specific ester derivative (compound 3f) had an antifungal activity against Valsa mali that was over 234 times more potent than the parent raspberry ketone molecule. researchgate.netresearchgate.net The structure-activity relationship suggests that acylation of the hydroxyl group is a key modification for improving this activity. researchgate.net
Antiviral Mechanisms: In the context of viral pathogens, raspberry ketone has been identified as a potential inhibitor of the SARS-CoV-2 virus. nih.gov A simulation study proposed that raspberry ketone has a binding strength to the viral spike protein comparable to that of some antiviral drugs. semanticscholar.org The hypothesized mechanism involves raspberry ketone binding to the viral receptor binding domain (vRBD), thereby interfering with its ability to attach to the human ACE2 receptor, which is the primary entry point for the virus into host cells. semanticscholar.orgnih.gov
In Vivo Preclinical Animal Model Studies (Strictly excluding human trials)
Pharmacodynamic Effects of Raspberry Ketone in Disease Models
Raspberry ketone has demonstrated significant anti-inflammatory effects in various rodent models of disease, primarily through its ability to modulate inflammatory pathways and reduce oxidative stress. nih.govplos.org
In a study using a high-fat diet-induced obesity model in C57BL/6J mice, short-term gavage with raspberry ketone for seven days significantly reduced both the mRNA and protein expression of hypothalamic inflammatory factors, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The mechanism for this effect may be linked to the regulation of Uncoupling Protein 2 (UCP2) gene expression. researchgate.net
In rat models of nonalcoholic steatohepatitis (NASH), raspberry ketone was shown to decrease liver inflammation and correct dyslipidemia. nih.govresearchgate.net Its protective effects are also attributed to the suppression of inflammatory cytokines like TNF-α and the nuclear factor-κB (NF-κB) signaling pathway. nih.gov
Furthermore, in a rat model of ethanol-induced gastric ulcers, pre-treatment with raspberry ketone provided significant gastroprotection. plos.org This effect was mediated by its antioxidant properties, including the activation of the Nrf2 pathway, and its anti-inflammatory action through the suppression of NF-κB and TNF-α. plos.org Another study using a rat calvarial defect model showed that locally delivered raspberry ketone did not inhibit macrophage polarization, indicating it allows for the natural progression of the inflammatory and healing processes. memphis.edu
Table 2: Summary of Anti-Inflammatory Effects of Raspberry Ketone in Rodent Models
| Animal Model | Disease/Condition | Key Pharmacodynamic Effects | Reference |
|---|---|---|---|
| C57BL/6J Mice | High-fat diet-induced hypothalamic inflammation | Reduced mRNA and protein expression of IL-6, IL-1β, and TNF-α in the hypothalamus. | researchgate.net |
| Sprague-Dawley Rats | High-fat diet-induced nonalcoholic steatohepatitis (NASH) | Decreased liver inflammation, corrected dyslipidemia, and reduced fatty degeneration of liver cells. | nih.govresearchgate.net |
| Rats | Carbon tetrachloride (CCl4)-induced liver toxicity | Reduced expression of inflammatory cytokines (NF-κB, TNF-α). | nih.gov |
| Rats | Ethanol-induced gastric ulcer | Suppressed NF-κB and TNF-α; activated Nrf2 antioxidant pathway. | plos.org |
| Rats | Calvarial bone defect | Allowed for normal macrophage polarization from pro-inflammatory to anti-inflammatory phenotypes. | memphis.edu |
Neuroprotective Effects in Animal Models of Neurological Disorders
No available studies on the neuroprotective effects of this compound in animal models of neurological disorders were identified.
Cardioprotective Actions in Preclinical Models
No available studies on the cardioprotective actions of this compound in preclinical models were identified.
Target Organ System Investigations
No available studies investigating the effects of this compound on specific target organ systems in animal models were identified.
Mechanistic Insights from Animal Studies (e.g., tissue analysis, biomarker changes)
No available animal studies providing mechanistic insights, such as tissue analysis or biomarker changes, following the administration of this compound were identified.
Metabolic Fate and Biotransformation of 1 Hydroxy 3 4 Hydroxyphenyl Propan 2 One Non Human Systems
Absorption, Distribution, and Excretion (ADE) Studies in Animal Models (excluding human PK)
Studies on structurally similar compounds, such as 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), provide significant insights into the likely pharmacokinetic profile of 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one in animal models. Research conducted on rats, guinea pigs, and rabbits using raspberry ketone showed that following oral administration, the compound is readily absorbed and its excretion is nearly complete within 24 hours. nih.gov In these species, approximately 90% of the administered dose was recovered in the urine, indicating that renal excretion is the primary elimination route. nih.gov
While direct distribution data for this compound is limited, studies on other phenolic compounds in mice suggest that distribution would likely be highest in organs central to metabolism and excretion, such as the liver and kidneys. nih.gov Radioactivity concentrations are also typically observed in the digestive tract following oral administration. nih.gov Conversely, concentrations in tissues like the brain are generally low, suggesting limited passage across the blood-brain barrier. nih.gov
Enzymatic Biotransformation Pathways of this compound
The biotransformation of xenobiotics like this compound is a two-phase process designed to convert lipophilic substances into more water-soluble (hydrophilic) products that can be easily excreted. wikipedia.orgnih.gov
Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound, typically making it more polar. wikipedia.orgnih.gov For this compound, several Phase I pathways are anticipated based on studies of analogous ketones.
Reduction: The most significant Phase I transformation for similar ketones is the reduction of the carbonyl (ketone) group to a secondary alcohol, forming the corresponding carbinol or diol derivative. nih.gov For this compound, this would result in the formation of 1,3-bis(4-hydroxyphenyl)propane-1,2-diol. This reaction is a common metabolic route for ketones in rats, rabbits, and guinea pigs. nih.gov
Oxidation and Hydroxylation: Oxidative metabolism, primarily catalyzed by Cytochrome P450 (CYP) enzymes, is another key pathway. mdpi.com This can involve the hydroxylation of the aromatic ring, adding another hydroxyl group to the phenyl structure. nih.gov Additionally, side-chain oxidation can occur, leading to the formation of various diol derivatives. nih.gov In a study on a related compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, metabolites included a dihydroxyphenyl derivative, indicating aromatic hydroxylation is a relevant pathway. nih.gov
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which drastically increases water solubility and facilitates excretion. drughunter.com
Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups. Studies on raspberry ketone and 1-(4-hydroxy-3-methoxyphenyl)-2-propanone confirm that both the parent compound and its primary (carbinol) metabolite are extensively conjugated with glucuronic acid before being excreted in the urine. nih.govnih.gov
Sulfation: Similar to glucuronidation, sulfation involves the addition of a sulfate group to hydroxyl moieties. This pathway also plays a crucial role in the metabolism of related phenolic ketones in animal models, with metabolites being excreted as sulfate conjugates. nih.govnih.gov
Methylation: While less prominently documented for this specific class of compounds compared to glucuronidation and sulfation, methylation is a possible Phase II reaction where a methyl group is added, often to a catechol structure that may have been formed during Phase I hydroxylation.
Metabolite Identification and Characterization in Biological Matrices (Non-Human)
In non-human biological matrices, primarily urine, several metabolites of compounds structurally related to this compound have been identified. These findings allow for a predictive profile of its metabolites. The most prominent urinary metabolites are the parent compound and its reduced carbinol form, both of which are found largely as glucuronide and sulfate conjugates. nih.gov
The table below summarizes the potential metabolites based on pathways observed for analogous compounds in animal studies.
| Parent Compound | Metabolic Pathway | Predicted Metabolite | Metabolite Class | Supporting Evidence |
| This compound | Phase I: Ketone Reduction | 1-(4-hydroxyphenyl)propane-1,2-diol | Carbinol/Diol | Reduction is a primary pathway for raspberry ketone. nih.gov |
| This compound | Phase I: Ring Hydroxylation | 1-Hydroxy-3-(3,4-dihydroxyphenyl)propan-2-one | Catechol | A dihydroxyphenyl metabolite was identified for a similar compound. nih.gov |
| This compound & its Phase I metabolites | Phase II: Glucuronidation | Glucuronide conjugates | Conjugate | Major pathway observed for raspberry ketone and its carbinol metabolite. nih.gov |
| This compound & its Phase I metabolites | Phase II: Sulfation | Sulfate conjugates | Conjugate | Metabolites of related ketones are excreted as sulfate conjugates. nih.govnih.gov |
Microbiome-Mediated Biotransformation of this compound
The gut microbiota plays a critical role in the metabolism of many phenolic compounds that are not fully absorbed in the upper gastrointestinal tract. nih.gov These microorganisms can perform a variety of chemical transformations not typically carried out by host enzymes. For compounds with a hydroxyphenyl structure, gut microbes are known to produce a range of low molecular weight phenolic acids. nih.gov
Metabolites such as 3,4-dihydroxyphenylpropionic acid and 3-(4-hydroxyphenyl)lactate have been identified as products of gut microbial metabolism of other dietary phenolics. nih.govnih.gov It is plausible that this compound undergoes similar biotransformation in the colon. The microbial breakdown could involve cleavage of the propanone side chain and subsequent modifications, leading to the formation of various phenylpropionic, phenylacetic, and benzoic acid derivatives that can then be absorbed by the host.
Influence of Species Differences on this compound Metabolism
Metabolic pathways can vary significantly between different animal species, which can affect the rate of biotransformation and the profile of metabolites produced. nih.gov Studies on the metabolism of raspberry ketone, a close structural analog, have highlighted these species-specific differences. nih.gov
Theoretical and Computational Studies of 1 Hydroxy 3 4 Hydroxyphenyl Propan 2 One
Molecular Docking and Protein-Ligand Interaction Predictions for 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one
No specific molecular docking studies investigating the interaction of this compound with any protein targets were identified. Therefore, data on binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and key interacting amino acid residues are not available.
Molecular Dynamics Simulations to Investigate Binding Affinity and Conformational Changes
No molecular dynamics simulation studies for this compound complexed with a protein target were found. As a result, there is no information regarding the stability of the ligand-protein complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), or specific conformational changes of the compound or its target protein upon binding.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Specific quantum chemical calculations, such as Density Functional Theory (DFT) studies, for this compound could not be located. Therefore, values for electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, molecular electrostatic potential (MEP), and other reactivity descriptors are not available.
In Silico ADME Prediction (Non-Human)
There were no specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies found for this compound in non-human species. Consequently, data tables detailing predicted pharmacokinetic parameters cannot be provided.
De Novo Drug Design Approaches Based on this compound Scaffold
No research was found on the use of the this compound scaffold in de novo drug design approaches. Information on the generation of novel molecular structures based on this framework is therefore unavailable.
Conclusion and Future Research Directions for 1 Hydroxy 3 4 Hydroxyphenyl Propan 2 One
Summary of Key Academic Findings and Contributions
Direct academic findings and contributions exclusively for 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one are conspicuously absent from current scientific literature. Research has instead focused on structurally related molecules. For instance, phenolic compounds are widely recognized for their potential health benefits, including antioxidant and anti-inflammatory effects. nih.gov Similarly, the α-hydroxy ketone functional group is a key structural motif in many bioactive molecules and serves as a versatile intermediate in organic chemistry. researchgate.netnih.gov
Studies on related structures provide a foundation for potential areas of interest:
Derivatives such as 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (B3052940) are noted for their antioxidant and anti-inflammatory properties.
The broader class of α-hydroxy ketones is crucial in the synthesis of pharmaceuticals, including antidepressants and antitumor antibiotics. nih.gov
Aromatic ketones are valuable precursors in various cross-coupling reactions in chemical synthesis. waseda.jp
While these findings relate to similar structures, they are not directly attributable to this compound. The primary contribution of the limited available data is the identification of this compound (CAS 29515-28-4), which lays the groundwork for future targeted research. nih.gov
Remaining Research Gaps and Challenges in this compound Studies
The landscape of research for this compound is largely defined by its knowledge gaps. The lack of dedicated studies presents both a challenge and an opportunity for the scientific community.
Key Research Gaps:
Synthesis and Characterization: There are no established, optimized protocols for the synthesis of this compound. Comprehensive characterization using modern spectroscopic and crystallographic techniques is required to define its precise chemical and physical properties.
Physicochemical Properties: Fundamental data regarding its solubility, stability, melting point, and other physical constants are not well-documented.
Biological Activity Profile: The compound has not been systematically screened for its biological effects. Its potential as an antioxidant, anti-inflammatory, antimicrobial, or cytotoxic agent remains unexplored.
Mechanism of Action: Without a defined biological activity, the mechanisms through which it might interact with biological systems are entirely unknown.
Natural Occurrence and Metabolism: While related phenolic ketones have been identified in natural sources, it is not confirmed if this compound is a natural product or a metabolite of other compounds.
Challenges:
Synthetic Accessibility: Developing a high-yield, stereoselective synthesis can be challenging. The presence of multiple reactive functional groups may require sophisticated protective group strategies. researchgate.net
Compound Stability: The α-hydroxy ketone motif can be prone to rearrangement or oxidation under certain conditions, which may complicate its isolation and storage.
Resolving Isomers: For chiral versions of the molecule, separating enantiomers to study their individual biological activities presents a significant hurdle that often requires specialized biocatalytic or chromatographic methods. nih.gov
Prospects for Novel Applications and Research Avenues
The unique combination of a phenol (B47542) and an α-hydroxy ketone in one molecule opens up numerous prospective research avenues. Future investigations could unlock its potential in medicinal chemistry, materials science, and synthetic chemistry.
Potential Research Areas:
Medicinal Chemistry and Pharmacology:
Antioxidant Properties: The phenolic hydroxyl group is a classic indicator of potential free-radical scavenging activity, which is a cornerstone for preventing cellular damage linked to numerous chronic diseases. nih.gov
Enzyme Inhibition: The structure could be a candidate for inhibiting enzymes such as tyrosinase, which is relevant in dermatology and the food industry. mdpi.com
Anticancer Research: Related phenolic and ketone structures have demonstrated cytotoxic effects against various cancer cell lines. This compound should be screened for similar activities.
Synthetic Chemistry:
Versatile Building Block: As a polyfunctional molecule, it could serve as a valuable synthon or precursor for creating more complex molecules, including pharmaceuticals and natural product analogs. researchgate.net
Catalysis Research: The development of novel catalytic methods, such as copper-catalyzed oxidation or cyclization reactions, could be explored using this compound as a substrate. researchgate.netrsc.org
Materials Science:
Polymer Chemistry: Phenolic compounds are used in the development of polymers. The reactivity of the hydroxyl and ketone groups could be leveraged for creating new materials with specific properties.
Below is a table summarizing potential research avenues for this compound.
| Research Field | Specific Focus Area | Rationale |
| Medicinal Chemistry | Antioxidant Activity Screening | The phenolic -OH group suggests potential for free radical scavenging. nih.gov |
| Anticancer and Cytotoxicity Assays | Related phenolic ketones show activity against cancer cell lines. | |
| Antimicrobial and Antifungal Testing | Phenols and ketones are common motifs in antimicrobial agents. | |
| Enzyme Inhibition Studies (e.g., Tyrosinase) | The structure is a candidate for interaction with enzyme active sites. mdpi.com | |
| Synthetic Chemistry | Development of Novel Synthetic Routes | Efficient and stereoselective synthesis is a fundamental need. researchgate.netorganic-chemistry.org |
| Use as a Chemical Intermediate | Its functional groups make it a potential building block for more complex molecules. researchgate.net | |
| Exploration of Catalytic Transformations | The compound can serve as a substrate to test new catalytic reactions. rsc.org | |
| Natural Product Chemistry | Identification in Natural Sources | Investigate if it is a plant metabolite or a microbial product. |
| Elucidation of Biosynthetic Pathways | If found in nature, determining how it is produced biologically. |
Recommendations for Collaborative and Interdisciplinary Research
To overcome the existing gaps and fully explore the potential of this compound, a collaborative, interdisciplinary approach is essential.
Organic and Analytical Chemists: A primary focus should be on developing and optimizing robust synthetic routes to produce the compound in sufficient purity and quantity for further study. This includes detailed structural elucidation and characterization using NMR, mass spectrometry, and X-ray crystallography.
Computational Chemists and Molecular Modelers: In silico studies can predict the compound's properties, potential biological targets, and reactivity. This can help prioritize and guide experimental work, saving time and resources.
Biochemists and Pharmacologists: Once the compound is synthesized, systematic screening for a wide range of biological activities is crucial. This includes assays for antioxidant capacity, enzyme inhibition, cytotoxicity, and antimicrobial effects.
Natural Product Chemists: Collaboration is needed to perform metabolomic analyses on various plant and microbial extracts to determine if the compound exists in nature. If identified, further work would be required to isolate it and understand its biosynthetic origin.
Food Scientists and Technologists: Given that related compounds are found in food, exploring its formation during food processing or storage, and its potential impact on flavor, color, and shelf-life, could be a fruitful area of research. nih.gov
By fostering collaboration between these disciplines, the scientific community can efficiently move from the current state of limited knowledge to a comprehensive understanding of this compound and its potential applications.
Q & A
Q. What are the recommended methods for synthesizing 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one in laboratory settings?
The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting para-hydroxyacetophenone with an appropriate aldehyde (e.g., 4-hydroxybenzaldehyde) in ethanol under basic conditions (aqueous NaOH) at room temperature. The reaction mixture is stirred for 12–24 hours, followed by acidification to precipitate the product. Purification is achieved via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (including APT for quaternary carbon identification) confirm the substitution pattern and hydroxyl group positions.
- FT-IR : Identifies carbonyl (C=O) and hydroxyl (O–H) stretching vibrations.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are used for refinement, leveraging high-resolution data to resolve hydrogen-bonding networks .
Q. How can researchers assess the antioxidant potential of this compound using established assays?
The Hydrophilic Oxygen Radical Absorbance Capacity (H-ORAC) assay is a robust method. The compound is incubated with a fluorescent probe (e.g., fluorescein) and AAPH (a peroxyl radical generator). Fluorescence decay is monitored over time, and the area under the curve (AUC) is compared to Trolox standards. For 1-(4-hydroxyphenyl)propan-2-one, H-ORAC values of ~2.0 μM⁻¹ TE have been reported, suggesting moderate antioxidant activity .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activities of this compound across different studies?
- Purity Analysis : Use HPLC or GC-MS to verify compound purity, as impurities (e.g., residual solvents or byproducts) may skew bioactivity results.
- Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times, and solvent controls).
- Structural Analog Comparison : Compare activity with derivatives (e.g., methoxy or halogen-substituted analogs) to identify structure-activity relationships (SARs). For example, methoxy groups in similar compounds reduce antioxidant efficacy by ~30% compared to hydroxylated analogs .
Q. How can computational chemistry approaches predict the interaction mechanisms of this compound with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). Focus on hydrogen bonding between the hydroxyl groups and active-site residues (e.g., Arg120 in COX-2).
- QSAR Modeling : Develop quantitative models correlating substituent electronic parameters (Hammett constants) with bioactivity data.
- MD Simulations : Assess binding stability over 100-ns trajectories to identify key intermolecular interactions .
Q. What are the challenges in crystallizing this compound, and how can hydrogen bonding patterns inform its supramolecular assembly?
- Crystallization Challenges : The compound’s multiple hydroxyl groups promote competing hydrogen-bonding motifs, leading to polymorphism or amorphous precipitates. Slow evaporation from DMSO/water mixtures at 4°C is recommended.
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs between hydroxyl and carbonyl groups) dictate crystal packing. SHELX refinement can resolve these networks, revealing dimeric or chain-like assemblies critical for material stability .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
